Ethyl nitroacetate

Catalog No.
S578868
CAS No.
626-35-7
M.F
C4H8O2
C4H8O2
CH3COOC2H5
M. Wt
88.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl nitroacetate

CAS Number

626-35-7

Product Name

Ethyl nitroacetate

IUPAC Name

ethyl acetate

Molecular Formula

C4H8O2
C4H8O2
CH3COOC2H5

Molecular Weight

88.11 g/mol

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C[N+](=O)[O-]

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992)
In water, 8.0X10+4 mg/L at 25 °C
Very soluble in water (64 g/L at 25 °C)
Miscible with ethanol, ethyl ether; very soluble in acetone, benzene
Miscible with chloroform
For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page.
80 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 8.7 (poor)
Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml)
(77 °F): 10%

Synonyms

nitroacetic acid ethyl ester, nitroacetic acid ethyl ester, ammonium salt, nitroacetic acid ethyl ester, ion (1-)

Canonical SMILES

CCOC(=O)C

Synthesis of Amino Acids:

One of the most prominent applications of ethyl nitroacetate lies in the synthesis of amino acids. It acts as a valuable synthon, a building block molecule used to construct more complex molecules. Through various chemical reactions, such as condensation and reduction, ethyl nitroacetate can be transformed into a wide range of amino acids, the building blocks of proteins. This approach is particularly useful for preparing unsubstituted amino acids, which lack additional functional groups on their side chains. Source: National Institutes of Health, [National Center for Biotechnology Information: )]

Michael Addition Reactions:

Ethyl nitroacetate readily participates in Michael addition reactions, a fundamental type of nucleophilic addition reaction in organic chemistry. In these reactions, it acts as a nucleophile, attacking the electrophilic double bond of α,β-unsaturated carbonyl compounds. This reaction leads to the formation of various valuable products, including γ-oxoacids, which are important intermediates in the synthesis of more complex molecules. Source: American Chemical Society, [Organic Chemistry: ]

Functionalization of Heterocyclic Compounds:

Ethyl nitroacetate can be employed for the functionalization of heterocyclic compounds, which are organic molecules containing ring structures with atoms other than carbon. Through targeted reactions, it can be used to introduce functional groups (e.g., nitro group) onto specific positions of these heterocycles, such as pyrimidines and nucleosides. This functionalization allows for the creation of novel heterocyclic derivatives with potentially unique properties, opening avenues for further research in various fields. Source: Wiley Online Library, [Synthesis: ]

Other Applications:

Beyond the specific examples mentioned above, ethyl nitroacetate finds applications in various other research areas, including:

  • Synthesis of α,α-disubstituted amino acids: This involves introducing two substituent groups onto the same carbon atom adjacent to the amino group in the amino acid structure. Source: ScienceDirect, [Tetrahedron Letters: ]
  • Synthesis of fluorinated glutamic acid: This involves incorporating fluorine atoms into the glutamic acid structure, potentially leading to compounds with interesting biological properties. Source: American Chemical Society, [The Journal of Organic Chemistry: ]

Ethyl nitroacetate is an ester formed from nitroacetic acid and ethanol. It is characterized by its nitro group (-NO2) attached to the alpha carbon of the acetic acid moiety. The compound has the chemical formula C₄H₇N₁O₄ and is known for its distinctive properties, including its reactivity in various chemical transformations and its use as a building block in organic synthesis .

  • Toxicity: Data on the oral and dermal toxicity of ethyl nitroacetate is limited. However, it is advisable to handle it with care, assuming moderate toxicity [].

  • Michael Addition: It can undergo Michael addition reactions with α,β-unsaturated ketones to form γ-oxoacids, which are valuable intermediates in organic synthesis .
  • Condensation Reactions: This compound has been utilized as a glycine template in the synthesis of unnatural α-amino esters through condensation reactions .
  • Alkylation: Ethyl nitroacetate can be alkylated in the absence of solvent, allowing for the formation of various derivatives that are useful in further synthetic applications .

Ethyl nitroacetate is utilized in various fields:

  • Synthetic Chemistry: It serves as a versatile intermediate for synthesizing complex organic molecules.
  • Pharmaceuticals: Its derivatives may find applications in drug development due to their potential biological activities.
  • Agricultural Chemicals: It can be used in the formulation of agrochemicals.

Studies have shown that ethyl nitroacetate interacts with different bases in proton-transfer reactions. These interactions can provide insights into its reactivity and potential applications in catalysis . Further research into its interactions with biological systems could elucidate its pharmacological potential.

Ethyl nitroacetate shares structural similarities with other nitro compounds and esters. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Nitroacetic AcidAcidDirectly related as a precursor to ethyl nitroacetate
Methyl NitroacetateEsterSimilar reactivity but with a methyl group instead of ethyl
Ethyl AcetoacetateEsterServes as a precursor for the synthesis of ethyl nitroacetate
NitroethaneNitro compoundExhibits different reactivity patterns compared to ethyl nitroacetate

Ethyl nitroacetate's unique structure allows it to participate in specific reactions that other similar compounds may not engage in as readily, particularly those involving Michael additions and alkylation processes.

Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air.
Water or Solvent Wet Solid; Liquid
A clear colorless liquid with a fruity odor; [CAMEO]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour
Colorless liquid with an ether-like, fruity odor.

Color/Form

Clear, volatile
Colorless liquid

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

88.052429494 g/mol

Monoisotopic Mass

88.052429494 g/mol

Boiling Point

171 °F at 760 mmHg (NTP, 1992)
77.1 °C
Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt)
76.50 to 77.50 °C. @ 760.00 mm Hg
77 °C
171 °F

Flash Point

24 °F (NTP, 1992)
7.2 °C
-4 °C c.c.
24 °F

Heavy Atom Count

6

Taste

Pleasant taste when diluted
BITTERSWEET, WINE-LIKE BURNING TASTE.
Ethyl acetate ... contributes a fruity flavor to beer.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.04 (Air = 1)
Relative vapor density (air = 1): 3.0
3.04

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float
0.9003 g/cu cm at 20 °C
DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M
Relative density (water = 1): 0.9
0.894-0.898
0.9
0.90

Odor

CHARACTERISTIC ETHER-LIKE ODOR REMINISCENT OF PINEAPPLE.
Fragrant odor
Ether-like, fruity odor
Fruity with a brandy note

Odor Threshold

Odor Threshold Low: 6.4 [mmHg]
Odor Threshold High: 50.0 [mmHg]
Detection odor threshold from AIHA (mean = 18 ppm)
Ethyl acetate has a fruity odor and an odor threshold of 3.9 ppm.
Detection in air: 3.6-1.120 mg cu/m
0.0196 mg/cu m (low odor); 665.0 mg/cu m (high odor); 350 mg/cu m (irritating concn)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
On storage, it is slowly decomposed by water.

Melting Point

-118.5 °F (NTP, 1992)
-83.8 °C
-83.6 °C
-84 °C
117 °F
-117 °F

UNII

76845O8NMZ

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Anti-Arrhythmia Agents
... It has been used internally in a dose of 1 to 2 cc as carminative & antispasmodic, also externally as counterirritant ... .

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992)
93.2 [mmHg]
93.2 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 10
73 mmHg

Pictograms

Irritant

Irritant

Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.

Other CAS

626-35-7

Absorption Distribution and Excretion

... The primary route of absorption responsible for the toxicity of ethyl acetate is inhalation.

Metabolism Metabolites

... The current study was aimed at quantitating the extent of metabolism of inspired ethyl acetate in the upper respiratory tract (URT) of the F344 rat and Syrian hamster. Ethyl acetate deposition was measured in the surgically isolated URT of these species under constant velocity unidirectional flow conditions. The degree of metabolism was estimated by mathematic modeling based on a simple venous-equilibration approach and by direct comparison of deposition efficiencies in naive and carboxylesterase-inhibited animals. Ethyl acetate deposition efficiencies averaged between 10 and 35% in the rat URT and 36 and 72% in the hamster. Carboxylesterase inhibition decreased deposition in both species. Both the modeling efforts and the direct comparisons between naive and inhibited animals indicated that significant amounts of the deposited ethyl acetate were metabolized in the URT of both species with the extent of metabolism being more pronounced in the hamster. Specifically, 40-65% of the deposited ethyl acetate was metabolized in the URT of the rat compared to 63-90% in the hamster. This first-pass metabolism (i) increased URT deposition efficiencies; (ii) led to production of high metabolite levels in URT tissues; and (iii) decreased the amount of parent ethyl acetate available for absorption into the bloodstream in the URT.
Because of the abundance of nonspecific esterases, one might expect the common solvent ethyl acetate (EtAc) to be hydrolyzed to ethyl alcohol (EtOH) in vivo. It would then be possible to demonstrate EtOH accumulation following exposure to EtAc vapor. Preliminary studies showed that rat blood incubated at 37 °C does hydrolyze EtAc to EtOH, with a half-time of approximately 65 min. Analyses were done by gas chromatography. To study this reaction in vivo, rats were anesthetized with pentobarbital, and cannulae were inserted into the femoral arteries. EtAc was injected ip as a 25% () solution in corn oil (1.6 g/kg) and blood samples were drawn periodically. Hydrolysis was very rapid in vivo, with a half-time estimated at 5-10 min. Inhalation studies were then carried out by exposing anesthetized rats to several concentrations of EtAc vapor via an endotracheal tube. When EtAc concentrations were increased above 2000 ppm, EtAc absorption exceeded EtOH oxidation, leading to an accumulation of EtOH in the blood. Although blood EtOH concentrations increased steadily to over 0.10 g/100 mL in 5 hr, EtAc remained consistently below 0.01 g/100 mL and did not change throughout the course of the experiment, again indicating rapid hydrolysis. The data indicate that EtOH will accumulate during exposure to EtAc if the ambient concentration of EtAc is sufficiently high.
... Ethyl acetate ... metabolism produces corresponding ethyl alcohol & is partly excreted in exhaled air & urine & partly metabolized.
Metabolic studies in the rat have revealed an approximate 2000 ppm no-effect level. At higher levels, the rate of hydrolysis of ethyl acetate appeared to exceed ethanol oxidation, leading to its accumulation in the vascular system. Also, when it was injected intraperitoneally at 1.6 g/kg, hydrolysis to acetic acid and ethanol occurred rapidly. Intraperitoneal injections of 1 mL/kg to male rats for 8 days increased the blood pyruvic and lactic acid content considerably and also elevated the glycolytic enzymatic activity.

Wikipedia

Ethyl acetate
Lenalidomide

Biological Half Life

No reports found; [TDR, p. 625]

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Solvent

Methods of Manufacturing

Ethyl acetate is produced commercially by the Tischenko condensation of acetaldehyde using an aluminum ethoxide catalyst.
Co-product of butane oxidation to acetic acid at 175 °C and 50 atm in the presence of catalytic cobalt and chromium ions; co-product of the ethanolysis of polyvinyl acetate to polyvinyl alcohol.
Acetaldehyde (Tishchenko reaction); ethanol + acetic acid (esterification); polyvinyl acetate + ethanol (transesterification; byproduct of polyvinyl alcohol reaction).
By heating acetic acid and ethyl alcohol in the presence of sulfuric acid and distilling.

General Manufacturing Information

Furniture and Related Product Manufacturing
Printing Ink Manufacturing
Synthetic Dye and Pigment Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Textiles, apparel, and leather manufacturing
Printing and Related Support Activities
Wholesale and Retail Trade
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Plastics Product Manufacturing
Explosives Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Services
Fabricated Metal Product Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Construction
Acetic acid ethyl ester: ACTIVE
Volatile constituent of essential oils obtained from fruits and flowers, e.g., ... in wines, brandy, and in fruits such as pineapples

Analytic Laboratory Methods

Method: NIOSH 1457, Issue 1; Procedure: gas chromatography with flame ionization detector; Analyte: ethyl acetate; Matrix: air; Detection Limit: 0.5 ug/sample.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detector; Analyte: ethyl acetate; Matrix: air; Detection Limit: Not reported.
AOAC Method 972.10. Alcohols (Higher) and Ethyl Acetate in Distilled Liquors. Alternative Gas Chromatographic Method.
AOAC Method 968.09. Alcohols (Higher) and Ethyl Acetate in Distilled Liquors. Gas Chromatographic Method.
For more Analytic Laboratory Methods (Complete) data for ETHYL ACETATE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Confirmation of ethyl acetate was obtained with static headspace gas chromatography with mass spectrometry. In blood, rapid biotransformation of ethyl acetate occurs by plasma esterases resulting in acetic acid and ethanol. Quantitation of ethyl acetate and ethanol in the postmortem samples was performed using static headspace gas chromatography with flame ionization detector. N-butanol was used as internal standard. Separation of the compounds was obtained on a Supelcowaxtrade mark-10 Fused Silica capillary column. The method was linear over the specific ranges investigated and showed a within-run accuracy of 99.8 and 101.0% and a precision of 0.5 and 2.0% for ethanol and ethyl acetate, respectively. The postmortem samples were analyzed in duplicate or triplicate. Coefficients of variation were < or =4.51% for ethyl acetate and < or =0.52% for ethanol...
When gas chromatographic-mass spectroscopy was used in analysis, ethyl acetate was detected in all blood samples & brain tissues. The curves of blood ethyl alcohol concn vs blood pH values showed a regression distribution pattern. These results may be used in forensic investigations.
Detection & identification of volatile organic compounds, including ethyl acetate, in whole blood, plasma, or serum by headspace gas chromatography as an aid to the diagnosis of solvent abuse.

Storage Conditions

Keep tightly closed in cool place.
During transport: stable during transport. Storage temperature: ambient. Venting: open (flame arrester) or pressure-vacuum.
... Containers which are opened must be carefully resealed and kept upright to prevent leakage.
On storage, it is slowly decomposed by water.

Interactions

Study of 30 workers exposed chronically to 15-50 mg of ethyl acetate in addition to 20 to 80 mg of amyl acetate/L of air showed no ... abnormalities in cornea, merely hyperemia of bulbar conjunctiva. ... Prolonged inhalation may be damaging to lung, liver, kidney, & heart. ... No effect on eyes ... known from systemic absorption.
Ethyl acetate in combination with toluene appeared to produce a mixture of lower toxicity than that of either compound alone. Mixing of ethyl acetate with propylene oxide, propylene glycol, or formalin appears to decr its LD50 value, but its toxicity increases in combination with morpholine, ethylene glycol, or ethyl alcohol.
In order to determine the lung disease potential of waterproofing sprays, several components of suspected sprays, as well as a commercial spray, were tested on CD-l-mice. Mice placed in inhalation chambers were exposed to aerosols containing one or more of the suspected components, including n-heptane, ethyl-acetate, fluororesin, silicone, and a commercial spray. An intermittent inhalation methods was used to prevent the solvents from causing anesthetic death. Mice were sacrificed 1 hour after the end of exposure. The lungs of both exposed and control mice were isolated and examined microscopically for any changes. The amounts released of the were similar. Mice exposed to the commercial and fluororesin sprays were cyanotic and depressed for 1 hour, while those exposed to the other sprays were cyanotic for only several minutes. In almost all mice exposed to the commercial spray, significant changes relative to the controls included a thickened pulmonary alveolar septa, cellular infiltration, fused and hemorrhaged alveolar walls, and diminished alveoli. Fluororesin particles were found in the alveolar space. Significantly more pronounced pathological changes were discovered in mice exposed to the fluororesin spray, relative to the commercial spray. In mice exposed to the silicone spray, significant differences were observed in alveolar collapse and hemorrhage, compared to the controls. The lungs of mice exposed to the N-heptane, ethyl-acetate, and fluororesin free sprays were similar to control lungs. In mice exposed to the silicon resin free spray, significant changes, relative to the commercial spray group, included alveolar collapse, hyperemia, hemorrhage and increased thickness and cellular infiltration of the septum. /It was/ concluded that ethyl-acetate and n-heptane contained in waterproofing sprays do not cause pulmonary disorders. Instead, fluororesin is implicated in respiratory disorders caused by such sprays.

Stability Shelf Life

Slowly decomp by moisture.

Dates

Modify: 2023-08-15

Evaluation of Antioxidant and Enzyme Inhibition Properties of

Stefano Dall'Acqua, Kouadio Ibrahime Sinan, Stefania Sut, Irene Ferrarese, Ouattara Katinan Etienne, Mohamad Fawzi Mahomoodally, Devina Lobine, Gokhan Zengin
PMID: 33800622   DOI: 10.3390/molecules26071902

Abstract

L'Hér methanol extract was studied by NMR and two different LC-DAD-MS
using electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources to obtain a quali-quantitative fingerprint. Forty different phytochemicals were identified, and twenty of them were quantified, whereas the main constituents were dihydro α ionol-
-[arabinosil(1-6) glucoside] (133 mg/g), dihydro β ionol-
-[arabinosil(1-6) glucoside] (80 mg/g), β-sitosterol (49 mg/g), and isorhamnetin-3-
-rutinoside (26 mg/g).
was extracted with different solvents-namely, water, methanol, dichloromethane, and ethyl acetate-and the extracts were assayed using different in vitro tests. The methanolic extracts presented the highest 1,1-diphenyl-2-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS), and ferric reducing antioxidant power (FRAP) values. All the tested extracts exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a higher activity observed for dichloromethane (AChE: 5.03 and BChE: 16.41 mgGALAE/g), while the methanolic extract showed highest impact against tyrosinase (49.83 mgKAE/g). Taken together, these findings suggest
as a novel source of bioactive phytochemicals with potential for commercial development.


Antioxidant and Anticholinesterase Activities of Extracts and Phytochemicals of

Supachoke Mangmool, Issaree Kunpukpong, Worawan Kitphati, Natthinee Anantachoke
PMID: 34070837   DOI: 10.3390/molecules26113295

Abstract

Bioassay-guided separation of young leaves extracts of
(Blume) Merr. & L.M. Perry led to the isolation of four triterpenoids (betulinic acid, ursolic acid, jacoumaric acid, corosolic acid) and one sterol glucoside (daucosterol) from the ethyl acetate extract, and three polyphenols (gallic acid, myricitrin, and quercitrin) from the methanol (MeOH) extract. The MeOH extract of
and some isolated compounds, ursolic acid and gallic acid potentially exhibited acetylcholinesterase activity evaluated by Ellman's method. The MeOH extract and its isolated compounds, gallic acid, myricitrin, and quercitrin, also strongly elicited DPPH radical scavenging activity. In HEK-293 cells, the MeOH extract possessed cellular antioxidant effects by attenuating hydrogen peroxide (H
O
)-induced ROS production and increasing catalase, glutathione peroxidase-1 (GPx-1), and glutathione reductase (GRe). Furthermore, myricitrin and quercitrin also suppressed ROS production induced by H
O
and induced GPx-1 and catalase production in HEK-293 cells. These results indicated that the young leaves of
are the potential sources of antioxidant and anticholinesterase agents. Consequently,
leaves are one of indigenous vegetables which advantage to promote the health and prevent diseases related to oxidative stress.


Phytochemical composition and bioactive effects of ethyl acetate fraction extract (EAFE) of Glechoma hederacea L

Wen Wan Chao, Yu Jhen Liou, Hao Ting Ma, Yi Hua Chen, Su-Tze Chou
PMID: 34121206   DOI: 10.1111/jfbc.13815

Abstract

Hepatocellular carcinoma (HCC) is a highly malignant cancer that exists worldwide. Herbal medicine plays an important role in the management and treatment of various diseases worldwide. The herbal medicine Glechoma hederacea L. has a variety of biological activities and belongs to the Labiatae family. The current study investigated the in vitro effects of ethyl acetate fraction extract (EAFE) of G. hederacea on HepG2 cells and its possible mechanism. The phytochemical composition of EAFE was analyzed by high performance liquid chromatography (HPLC). Bioactive effects of the EAFE were assessed using the MTT assay, annexin V-FITC/PI staining, PhiphiLux-G
D
kit, DAPI and comet assay, flow cytometry, western blotting. In this study, we found that rosmarinic acid (RA), caffeic acid (CA), and ferulic acid (FA) were the abundant polyphenols in EAFE of G. hederacea. This fraction extract could significantly inhibit HepG2 cell proliferation, make cells apoptosis, and cause S phase arrest. The apoptogenic activity of EAFE involved reactive oxygen species (ROS) induction, Ca
accumulation, mitochondrial membrane potential (MMP, ΔΨm) destruction, regulate the Bax/Bcl-2 ratio and caspases 3, 9 cascade. We propose that the EAFE can inhibit the proliferation of HepG2 cell via intracellular ROS mediated apoptosis. EAFE could be developed as a possible anti-HCC agent or pharmaceutical industries. PRACTICAL APPLICATIONS: 1. The rosmarinic acid, caffeic acid, and ferulic acid were the main polyphenolic components in the ethyl acetate fraction extract (EAFE) of Glechoma hederacea. 2. The EAFE treatment exerted cytotoxicity by inducing S arrest and apoptosis in HepG2 cells. 3. Antitumor effect of EAFE through the mitochondria-mediated pathway and ROS-mediated ER stress.


Investigation of suitable precursors for manganese oxide catalysts in ethyl acetate oxidation

Yan Zhang, Meng Wang, Shunyu Kang, Tingting Pan, Hua Deng, Wenpo Shan, Hong He
PMID: 33985720   DOI: 10.1016/j.jes.2020.11.025

Abstract

The control of ethyl acetate emissions from fermentation and extraction processes in the pharmaceutical industry is of great importance to the environment. We have developed three Mn
O
catalysts by using different Mn precursors (MnCl
, Mn(CH
COO)
, MnSO
), named as Mn
O
-Cl, -Ac, -SO
. The tested catalytic activity results showed a sequence with Mn precursors as: Mn
O
-Cl > Mn
O
-Ac > Mn
O
-SO
. The Mn
O
-Cl catalyst reached a complete ethyl acetate conversion at 212℃ (75℃ lower than that of Mn
O
-SO
), and this high activity 100% could be maintained high at 212℃ for at least 100 hr. The characterization data about the physical properties of catalysts did not show an obvious correlation between the structure and morphology of Mn
O
catalysts and catalytic performance, neither was the surface area the determining factor for catalytic activity in the ethyl acetate oxidation. Here we firstly found there is a close linear relationship between the catalytic activity and the amount of lattice oxygen species in the ethyl acetate oxidation, indicating that lattice oxygen species were essential for excellent catalytic activity. Through H
temperature-programmed reduction (H
-TPR) results, we found that the lowest initial reduction temperature over the Mn
O
-Cl had stronger oxygen mobility, thus more oxygen species participated in the oxidation reaction, resulting in the highest catalytic performance. With convenient preparation, high efficiency, and stability, Mn
O
prepared with MnCl
will be a promising catalyst for removing ethyl acetate in practical application.


Method validation for the determination of 314 pesticide residues using tandem MS systems (GC-MS/MS and LC-MS/MS) in raisins: Focus on risk exposure assessment and respective processing factors in real samples (a pilot survey)

Maria Constantinou, Despo Louca-Christodoulou, Agapios Agapiou
PMID: 33993074   DOI: 10.1016/j.foodchem.2021.129964

Abstract

A multi-residue method for the simultaneous analysis of a wide range of pesticides in raisins using liquid and gas chromatography-tandem mass spectrometry (LC-MS/MS and GC-MS/MS) has been validated. Pesticides are extracted from raisins with ethyl acetate, followed by centrifugation. The validation study was in accordance with DG SANTE guidelines. Validation experiments have been performed in both analytical instruments. A total number of 314 pesticides were spiked in raisins of organic farming at two spiking levels for GC-MS/MS (0.025 and 0.1 mg/kg), and at three spiking levels for LC-MS/MS (0.005, 0.05, and 0.1 mg/kg) with 6 replicates at each concentration. The scope of validation included linearity, limits of quantification (LOQ), accuracy, precision, and matrix effects (%) for each pesticide. The validated method was then applied for the analysis of 37 commercial raisin samples purchased from the market. For the evaluation of the results, processing factors (PFs) have been applied to derive the amount of residue in raisins, from the maximum residue levels (MRLs) of grapes, and which in this paper will be referred as to the MRL expressed in raisins. In all conventional samples, pesticides were detected at concentrations above the LOQ. In total, 55 different pesticides were detected. All conventional samples contained multiple pesticides ranging from 2 to 24. On the other hand, samples from organic farming were found to be free of the analysed pesticides. The 13.5% of the examined samples were considered as violations. The exposure assessment for the acute risk of the violating samples indicated that no potential risk derives from the detected and approved in the EU pesticides, while the detection of not approved pesticides in the EU, and the lack of toxicological reference values for certain pesticides raise concerns for the human health, especially for children. The results of the survey study indicate the need to include processed samples, and in particular dry fruits with a high consumption rate such as raisins, in the official controls of pesticide residues in food.


Anti-Ageing Potential of

Ekaterina-Michaela Tomou, Christina D Papaemmanouil, Dimitrios A Diamantis, Androniki D Kostagianni, Paschalina Chatzopoulou, Thomas Mavromoustakos, Andreas G Tzakos, Helen Skaltsa
PMID: 34070495   DOI: 10.3390/molecules26113151

Abstract

In recent years, the use of
species as bioactive agents is increasing exponentially. The present study aimed to investigate the chemical constituents, as well as the anti-ageing potential of the cultivated
Heldr. The chemical fingerprinting of the ethyl acetate residue of this plant was studied using 1D and 2D-NMR spectra. Isomeric compounds belonging to acylated flavone derivatives and phenylethanoid glycosides were detected in the early stage of the experimental process through 2D-NMR techniques. Overall, thirty-three known compounds were isolated and identified. Some of them are reported for the first time not only in
, but also in genus
 
. The anti-ageing effect of the ethyl acetate residue and the isolated specialized products was assessed as anti-hyaluronidase activity. In silico docking simulation revealed the interactions of the isolated compounds with hyaluronidase. Furthermore, the in vitro study on the inhibition of hyaluronidase unveiled the potent inhibitory properties of ethyl acetate residue and apigenin 7-
-
-d-glucopyranoside. Though, the isomers of apigenin 7-
-p-coumaroyl-glucosides and also the 4'-methyl-hypolaetin 7-
-[6'''-
-acetyl-
-d-allopyranosyl]-(1→2)-
-d-glucopyranoside exerted moderate hyaluronidase inhibition. This research represents the first study to report on the anti-hyaluronidase activity of
species, confirming its anti-inflammatory, cytotoxic and anti-ageing effects and its importance as an agent for cosmetic formulations as also anticancer potential.


Inherent Ethyl Acetate Selectivity in a Trianglimine Molecular Solid

Donglin He, Chengxi Zhao, Linjiang Chen, Marc A Little, Samantha Y Chong, Rob Clowes, Katherine McKie, Mark G Roper, Graeme M Day, Ming Liu, Andrew I Cooper
PMID: 33929053   DOI: 10.1002/chem.202101510

Abstract

Ethyl acetate is an important chemical raw material and solvent. It is also a key volatile organic compound in the brewing industry and a marker for lung cancer. Materials that are highly selective toward ethyl acetate are needed for its separation and detection. Here, we report a trianglimine macrocycle (TAMC) that selectively adsorbs ethyl acetate by forming a solvate. Crystal structure prediction showed this to be the lowest energy solvate structure available. This solvate leaves a metastable, "templated" cavity after solvent removal. Adsorption and breakthrough experiments confirmed that TAMC has adequate adsorption kinetics to separate ethyl acetate from azeotropic mixtures with ethanol, which is a challenging and energy-intensive industrial separation.


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